molecular formula C17H13NO2 B5635126 4-(3-methylbenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one CAS No. 72615-35-1

4-(3-methylbenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one

Cat. No. B5635126
CAS RN: 72615-35-1
M. Wt: 263.29 g/mol
InChI Key: LEXVKGPAPSCICD-PTNGSMBKSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to "4-(3-methylbenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one" often involves condensation reactions, as seen in the preparation of N′-(4-Methoxybenzylidene)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carbohydrazide through an acid-catalyzed reaction, showcasing the compound's flexibility in creating complex molecules (Alotaibi et al., 2018).

Molecular Structure Analysis

The structure of related compounds is often confirmed using a variety of techniques including infrared, nuclear magnetic resonance, mass spectroscopy, and single-crystal X-ray diffraction. These methods provide detailed insights into the molecular configuration and the spatial arrangement of atoms within the compound, as demonstrated by Misra and Ila (2010) in their study of 4-bis(methylthio)methylene-2-phenyloxazol-5-one as a template for synthesis (Misra & Ila, 2010).

Chemical Reactions and Properties

The compound under discussion participates in various chemical reactions, including nucleophilic ring-opening of oxazolone and subsequent cyclization, as illustrated by Misra and Ila (2010). Such reactions underscore the compound's utility in synthesizing a broad range of 2-phenyl-3,4-substituted oxazoles, highlighting its importance in organic synthesis and chemical experimentation (Misra & Ila, 2010).

Physical Properties Analysis

Investigations into the physical properties of compounds related to "this compound" often focus on solvatochromism, dipole moments, and solvent-solute interactions. For example, Krawczyk et al. (2020) studied the photophysical properties of an oxazolone dye in various solvents, demonstrating how solvent polarity affects the compound's spectral behavior. This type of analysis is crucial for understanding the compound's behavior in different chemical environments (Krawczyk et al., 2020).

Chemical Properties Analysis

The chemical properties of "this compound" and its derivatives can be explored through studies on reactivity patterns, such as the reaction with 3,4-dithio-toluene in the presence of triethylamine, showcasing the compound's potential in synthesizing a variety of chemical structures with potential applications in medicinal chemistry and materials science (Tikdari & Fozooni, 2003).

Mechanism of Action

The mechanism of action would depend on the specific application of this compound. For example, if this compound is used as a drug, it could interact with biological targets through hydrogen bonding, dipole-dipole interactions, or hydrophobic interactions .

Safety and Hazards

As with any chemical compound, handling this compound would require appropriate safety measures. It’s important to refer to the material safety data sheet (MSDS) for specific safety information .

Future Directions

The study and application of oxazole derivatives is a dynamic field with potential for future exploration. These compounds could be studied for their potential uses in various fields such as medicinal chemistry, materials science, and synthetic chemistry .

properties

IUPAC Name

(4Z)-4-[(3-methylphenyl)methylidene]-2-phenyl-1,3-oxazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13NO2/c1-12-6-5-7-13(10-12)11-15-17(19)20-16(18-15)14-8-3-2-4-9-14/h2-11H,1H3/b15-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEXVKGPAPSCICD-PTNGSMBKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C=C2C(=O)OC(=N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)/C=C\2/C(=O)OC(=N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701189133
Record name (4Z)-4-[(3-Methylphenyl)methylene]-2-phenyl-5(4H)-oxazolone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701189133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

72615-35-1
Record name (4Z)-4-[(3-Methylphenyl)methylene]-2-phenyl-5(4H)-oxazolone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=72615-35-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4Z)-4-[(3-Methylphenyl)methylene]-2-phenyl-5(4H)-oxazolone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701189133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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